molecular formula C10H14O4 B13590579 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid

1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid

Cat. No.: B13590579
M. Wt: 198.22 g/mol
InChI Key: UYWDGARLIMYJFY-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid is an organic compound characterized by a unique structure that includes an oxane ring and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid typically involves the reaction of oxane derivatives with cyclobutane carboxylic acid precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield. For instance, the use of a base catalyst in a homogeneous medium can facilitate the grafting of oxane onto the cyclobutane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The purification process often includes techniques such as crystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid involves its interaction with specific molecular targets. The compound can modulate biochemical pathways by binding to enzymes or receptors, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes .

Comparison with Similar Compounds

Uniqueness: 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid is unique due to its combination of an oxane ring with a cyclobutane ring, providing distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H14O4/c11-8-5-10(6-8,9(12)13)7-1-3-14-4-2-7/h7H,1-6H2,(H,12,13)

InChI Key

UYWDGARLIMYJFY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2(CC(=O)C2)C(=O)O

Origin of Product

United States

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